molecular formula C23H18BrNO5 B13545672 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid

2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid

Cat. No.: B13545672
M. Wt: 468.3 g/mol
InChI Key: AOBCMLNUVRLXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid is a complex organic compound that features a brominated phenoxyacetic acid structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid typically involves multiple steps:

    Bromination: The starting material, 3-hydroxybenzoic acid, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.

    Esterification: The brominated product is then esterified with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.

    Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is achieved by reacting the amino group with Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenoxyacetic acid moiety can be oxidized or reduced under appropriate conditions.

    Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Deprotection: Piperidine in an organic solvent like dimethylformamide.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the phenoxyacetic acid moiety.

    Reduction: Reduced derivatives of the phenoxyacetic acid moiety.

    Deprotection: The free amino derivative of the compound.

Scientific Research Applications

2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.

    Material Science: Explored for its potential in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid largely depends on its application In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under basic conditions to reveal the free amino group for further reactions

Comparison with Similar Compounds

Similar Compounds

    2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: Similar structure with an ethoxy group instead of a phenoxy group.

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: Contains a propanoic acid moiety instead of phenoxyacetic acid.

Uniqueness

2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid is unique due to the presence of the bromine atom and the phenoxyacetic acid structure, which provides distinct reactivity and applications in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C23H18BrNO5

Molecular Weight

468.3 g/mol

IUPAC Name

2-[3-bromo-5-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]acetic acid

InChI

InChI=1S/C23H18BrNO5/c24-14-9-15(11-16(10-14)29-13-22(26)27)25-23(28)30-12-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21H,12-13H2,(H,25,28)(H,26,27)

InChI Key

AOBCMLNUVRLXNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)Br)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.